1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
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Overview
Description
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its phenyl group attached to an ethanamine moiety, which is further connected to a tetrahydro-2H-pyran ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that this compound can be used in organic synthesis transformations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound will become available .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetonitrile with tetrahydro-2H-pyran-4-ylmagnesium bromide, followed by hydrolysis and acidification to obtain the hydrochloride salt. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of a strong acid such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of phenylacetic acid derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the development of new drugs for various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Phenylacetic acid
Phenylethanolamine
Tetrahydropyran derivatives
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Properties
IUPAC Name |
2-(oxan-4-yl)-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZRSOXAYSZSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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